N-(4-formyl-5-methyl-2-nitrophenyl)acetamide
Description
Properties
CAS No. |
126436-28-0 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-(4-formyl-5-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-6-3-9(11-7(2)14)10(12(15)16)4-8(6)5-13/h3-5H,1-2H3,(H,11,14) |
InChI Key |
VDYVXJIUPKHIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-formyl-5-methyl-2-nitrophenyl)acetamide typically involves the reaction of 4-formyl-5-methyl-2-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-formyl-5-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-formyl-5-methyl-2-nitrobenzoic acid.
Reduction: 4-formyl-5-methyl-2-nitroaniline.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Biological Activities
N-(4-formyl-5-methyl-2-nitrophenyl)acetamide has been investigated for its biological activities, particularly in the context of medicinal chemistry. Key areas of research include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Potential : Compounds with similar structures have shown anticancer activity. Research into the interactions of this compound with cancer cell lines could provide insights into its efficacy as an anticancer agent .
Case Studies
- Antimicrobial Screening : A study assessed various derivatives of acetamides for their effectiveness against M. tuberculosis. While specific data on this compound was not provided, its structural relatives showed promising results, indicating potential for further exploration in this area .
- Anticancer Research : Similar compounds have been tested against multiple cancer cell lines, demonstrating significant growth inhibition. This suggests that this compound warrants investigation for its potential anticancer properties .
Potential Applications
Given its unique structure and preliminary biological activity findings, this compound could find applications in:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting various diseases.
- Materials Science : Due to its chemical reactivity, it may be useful in creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-formyl-5-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
N-(5-Fluoro-4-Formyl-2-Nitrophenyl)Acetamide (CAS: 872871-48-2)
This analog replaces the 5-methyl group with fluorine. The fluorine atom’s smaller size and higher electronegativity may alter intermolecular interactions (e.g., hydrogen bonding vs. van der Waals forces) compared to the methyl group in the target compound.
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
This compound (Acta Cryst. E64, o2092) features a chloro substituent and a methylsulfonyl group. The nitro group’s planarity with the benzene ring (torsion angle: -16.7°) contrasts with the formyl group in the target compound, which may adopt a non-planar conformation due to steric hindrance from the methyl group. The sulfonyl group enables stronger hydrogen-bonding networks (C–H⋯O interactions), whereas the formyl group in the target compound may favor weaker interactions .
Functional Group Variations and Pharmacological Activity
N-(2-Methoxy-4-Nitrophenyl)Acetamide
Replacing the formyl group with methoxy (electron-donating) reduces electrophilicity. Methoxy-substituted acetamides are intermediates in synthesizing anti-inflammatory and antimicrobial agents (e.g., chalcone derivatives). The target compound’s formyl group could enhance binding to biological targets (e.g., enzymes requiring aldehyde moieties for covalent inhibition) .
N-(4-Hydroxy-2-Nitrophenyl)Acetamide
The hydroxyl group at the 4-position (instead of formyl) enables strong hydrogen bonding, as seen in its crystallization from methanol. This compound’s solubility in polar solvents likely exceeds that of the formyl derivative, which may exhibit lower aqueous solubility due to hydrophobic methyl and formyl groups .
Biological Activity
N-(4-formyl-5-methyl-2-nitrophenyl)acetamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Characteristics
This compound features a formyl group (-CHO), a nitro group (-NO2), and an acetamide group (-NHCOCH3) attached to a benzene ring. Its molecular formula is C10H10N2O3, with a molecular weight of 208.17 g/mol. The presence of both the formyl and nitro groups contributes to its diverse chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps, including the condensation of appropriate precursors. Various synthetic routes can optimize yield and purity, allowing for further functionalization in synthetic chemistry.
Interaction Studies
Research indicates that understanding the biological mechanisms of this compound is crucial for evaluating its therapeutic potential. Interaction studies often involve:
- Molecular Docking Simulations : These studies help predict how the compound interacts with various biological targets, including enzymes and receptors.
- Enzyme Inhibition Assays : Evaluating the compound's efficacy against specific enzymes can reveal its potential as a therapeutic agent.
- Cell-Based Assays : These assays assess the compound's effects on cellular functions, including proliferation, apoptosis, and inflammatory responses.
Case Studies and Findings
- Inhibition Studies : A study highlighted that derivatives of similar compounds exhibited IC50 values ranging from 14.4 µM to over 750 µM against specific enzymes. This suggests that modifications in the structure can significantly influence biological activity .
- Receptor Interaction : Research on formyl peptide receptors (FPRs) indicates that compounds with formyl groups can modulate immune responses. This compound may exhibit similar properties by interacting with FPRs, leading to potential applications in treating inflammatory diseases .
- Comparative Analysis : A comparative analysis of structurally similar compounds revealed that those with additional functional groups showed enhanced biological activity. For instance, compounds like N-(4-nitrophenyl)acetamide lack the formyl group, which may limit their efficacy compared to this compound.
Potential Applications
The unique combination of functional groups in this compound suggests several potential applications:
- Medicinal Chemistry : Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
- Material Science : Its chemical reactivity may allow for applications in creating novel materials or coatings.
Data Summary Table
| Compound Name | Structural Features | Biological Activity Insights |
|---|---|---|
| This compound | Formyl, nitro, acetamide groups | Potential FPR interaction; enzyme inhibition |
| N-(4-nitrophenyl)acetamide | Nitro group only | Limited activity compared to above |
| N-(4-formyl-2-aminophenyl)acetamide | Amino group instead of nitro | Different reactivity profile |
Q & A
Q. What synthetic strategies are effective for preparing N-(4-formyl-5-methyl-2-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is common: (1) Nitration of a pre-functionalized aromatic ring, followed by (2) acetylation of the amine group. For example, nitration of 4-formyl-5-methylacetophenone derivatives can introduce the nitro group at the 2-position. Acetylation using acetic anhydride in refluxing ethanol (with catalytic acid) is typical . Optimization involves controlling reaction temperature (e.g., 60–80°C for nitration to avoid over-oxidation) and stoichiometry (1.2–1.5 equivalents of acetylating agent). Solvent polarity (e.g., DMF vs. THF) impacts regioselectivity during nitration .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the acetamide proton (δ ~2.1 ppm for CH₃, singlet) and formyl proton (δ ~9.8–10.2 ppm). Aromatic protons show splitting patterns dependent on substituent positions (e.g., nitro groups deshield adjacent protons) .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and nitro group asymmetrical stretching (~1520 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitro vs. formyl orientation) via single-crystal analysis. Intermolecular interactions (e.g., H-bonding between amide and nitro groups) stabilize crystal packing .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of nitration and formylation in this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density to identify electrophilic aromatic substitution (EAS) sites. The nitro group is a meta-director, while the methyl and formyl groups influence steric and electronic effects. Fukui indices quantify reactivity: higher electrophilicity at the 2-position predicts nitro group placement. Solvent effects (e.g., polarizable continuum models) refine predictions .
Q. What strategies resolve contradictions in spectral data for structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Correlate coupling between aromatic protons to confirm substitution patterns. For example, NOE interactions between the methyl group (δ ~2.3 ppm) and adjacent protons validate substituent positions .
- X-ray Diffraction : Resolve ambiguous NOE/ROESY data by crystallizing the compound. For instance, bond angles and torsion angles (e.g., nitro group twist relative to the benzene plane) clarify spatial arrangements .
Q. How does the electronic interplay between substituents (nitro, formyl, methyl) influence the compound’s reactivity in further derivatization?
- Methodological Answer : The nitro group withdraws electrons via resonance, deactivating the ring toward electrophilic attack but directing substituents meta. The formyl group enhances electrophilicity at specific positions, while the methyl group exerts steric hindrance. Reactivity can be probed via Hammett plots: σ values for substituents predict reaction rates (e.g., SNAr reactions at nitro-bearing positions) .
Potential Research Applications
Q. What are the implications of this compound’s structure in designing bioactive molecules?
- Methodological Answer : The nitro group is a common pharmacophore in antimicrobial agents, while the formyl group enables Schiff base formation for metal coordination (e.g., antifungal complexes). Structure-activity relationship (SAR) studies can modify the acetamide moiety to enhance solubility or binding affinity. For example, replacing the methyl group with a trifluoromethyl group may improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
